molecular formula C26H24F4N6O B560078 Taladegib CAS No. 1258861-20-9

Taladegib

Numéro de catalogue: B560078
Numéro CAS: 1258861-20-9
Poids moléculaire: 512.5 g/mol
Clé InChI: SZBGQDXLNMELTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

What is Taladegib?

This compound is a synthetic, small molecule inhibitor designed to disrupt the Sonic Hedgehog (Shh) signaling pathway. The pathway is a major regulator of tissue polarity as well as cell migration, proliferation, and differentiation during embryonic development[].

The Shh pathway includes the patch receptor (Ptch), the sensor smoothened (Smo), and the glioma-associated oncogene homolog (Gli) zinc finger transcription factor family. Smo has been a major target for the development of Shh pathway inhibitors[].

This compound binds to the Smo receptor and inhibits the propagation of Shh signals. It is one of the leading Smo inhibitors in clinical trials for advanced solid tumors and other types of cancer. The Hedgehog (Hh) pathway plays an important role in many important cellular processes, such as cell proliferation and differentiation during embryonic development[].

Synthetic Analysis

How to comprehensively analyze Taladegib?

Reaction Equation  The synthesis of this compound was obtained from N-benzyl-4-piperidone via Borch reductive amination, acylation with 4-fluoro-2-(trifluoromethyl)benzoyl chloride, debenzylation, substitution with 1,4-dichlorophthalazine and Suzuki cross-coupling reaction with 1-methyl-1H-pyrazole-5-boronic acid[].

Reaction Conditions  The reaction conditions for the synthesis of this compound involve refluxing at a temperature of 50°C for 12 hours under nitrogen protection[].

Reaction Steps  The synthesis process of this compound includes the following steps[]:

Borch reductive amination of N-benzyl-4-piperidone

Acylation with 4-fluoro-2-(trifluoromethyl)benzoyl chloride

Debenzylation

Substitution with 1,4-dichlorophthalazine

Suzuki cross-coupling reaction with 1-methyl-1H-pyrazole-5-boronic acid

Reaction Mechanism  The steps mentioned above suggest a series of reactions involving reductive amination, acylation, debenzylation, substitution, and Suzuki cross-coupling.

Molecular Structure

Taladegib molecular structure analysis guide?

Atomic Arrangement  this compound belongs to the class of organic compounds known as phthalazines. These compounds contain a phthalazine moiety, which consists of a benzene ring fused to a pyridazine, forming a 2,3-benzodiazine skeleton[].

Bonding Type  this compound, as an organic compound, primarily consists of covalent bonds.

Electron Cloud Distribution  The electron cloud is likely distributed across the carbon and heteroatom centers in the molecule.

Resonance Structure  The molecule exhibits resonance.

Mécanisme D'action

In-depth exploration of Taladegib's mechanism of action

This compound is a potent, synthetic, small molecule inhibitor of Smo which binds to the Smo receptor, inhibiting propagation of this compound signaling. It is one of the leading Smo inhibitors being evaluated in clinical trials for advanced solid tumors and other kinds of cancers[].

Target of Action  The main target of this compound is the Hedgehog (Hh) pathway protein Smo[]. The Hh pathway regulates development, cell proliferation, and tissue repair[].

Mode of Action  this compound acts by binding to the human Smo receptor and inhibiting this compound-induced Gli expression4. This results in a suppression of the Hh signaling pathway[].

Result of Action  The inhibition of the Hh signaling pathway by this compound may lead to the suppression of the proliferation of tumor cells in which this pathway is abnormally activated[].

Chemical Properties

What are the chemical properties of Taladegib?

Chemical Reaction  Type this compound was obtained from N-benzyl-4-piperidone via Borch reductive amination, acylation with 4-fluoro-2-(trifluoromethyl)benzoyl chloride, debenzylation, substitution with 1,4-dichlorophthalazine and Suzuki cross-coupling reaction with 1-methyl-1H-pyrazole-5-boronic acid[].

Biochemical Properties

What are the biochemical properties of Taladegib?

Properties: this compound is a synthetic, small molecule inhibitor that interacts with the Sonic Hedgehog (this compound) signaling pathway. It binds to the Smoothened (Smo) receptor, a key component in the this compound signaling cascade. This interaction inhibits the propagation of this compound signaling[][].

Cellular Effects: this compound has shown to have significant effects on cells. It inhibits the growth of cancer cell lines containing a disease-relevant Smo gene mutation[]. It also reduces the proliferation of spontaneously developed medulloblastoma and induces Caspase-3 activity, signifying increased apoptosis[]. Furthermore, this compound inhibits Hh-regulated gene expression in subcutaneous xenograft tumor stroma and potently suppresses tumor growth[].

Molecular Mechanism: The molecular mechanism of this compound involves the inhibition of the this compound pathway. The this compound pathway is initiated by the binding of the Hh protein ligand to the 12-transmembrane protein Patched (Ptch), which normally inhibits the activity of the 7-transmembrane protein Smoothened (Smo)[]. This compound binds to the Smo receptor, thereby inhibiting the propagation of this compound signaling[]. This leads to the accumulation of Gli transcription factors in the primary cilia and the transformation of Gli from an inactive to an active form2. The activated Gli proteins turn on Hh target gene expression which is responsible for cell proliferation, cell survival, cell invasion, and angiogenesis[].

Time Effect: The effect of this compound changes over time. Administration of this compound to Ptch +/− p53 −/− transgenic mice reduced proliferation of spontaneously developed medulloblastoma, and induced Caspase-3 activity signifying increased apoptosis[]. This compound also inhibited Hh-regulated gene expression in subcutaneous xenograft tumor stroma and potently suppressed tumor growth[]. This suggests that the effects of this compound are not immediate but occur over a period of time.

Common Problem

Frequently Asked questions About Taladegib

What are the medical applications of this compound?

This compound is an antagonist of smoothened receptors. And effectively inhibits Hedgehog (Hh) signaling. It has been used in trials investigating treatments for solid tumors, colon cancer, breast cancer, advanced cancer and rhabdomyosarcoma, among others.

What is the mechanism of action of this compound?

This compound,it binds Smo in vitro in DAOY (human Medulloblastoma) and C3H10T1/2 (mouse mesenchymal) cell lines and appears to inhibit Smo-resistant mutant cells (D473H), generated by induction of pharmacological resistance to vismodegib[].

What are the side effects of this compound?

Adverse effects of this compound include hair loss, muscle cramps, weight loss, fatigue, gastrointestinal disturbances, and joint pain[].

Research Directions

Future research directions and challenges of Taladegib

This compound in Cancer Treatment

This compound has been identified as a potential antineoplastic agent due to its ability to inhibit the Hedgehog (Hh) signaling pathway by antagonizing the Smoothened (Smo) receptor. This pathway is crucial for cellular growth and differentiation, and its abnormal activation is linked to various cancers. By suppressing Hh signaling, this compound may inhibit tumor cell  proliferation[].

This compound in Osteoarthritis and Chondrocyte Hypertrophy

Research has explored this compound's role in controlling chondrocyte hypertrophy, a condition associated with osteoarthritis (OA). This compound inhibits the Smo/Gli1 pathway, which is involved in the hypertrophic process of chondrocytes. The drug has shown effectiveness in early stages of chondrocyte hypertrophy by reversing the expression of hypertrophy markers. However, its efficacy diminishes in severe OA, indicating its potential as a novel treatment for early-stage  OA[].

This compound Synthesis for Biological Evaluation

A novel and efficient synthesis route for this compound has been developed, which is suitable for large-scale production. This method eliminates the need for Boc protection and deprotection steps and uses inexpensive starting materials. The improved synthesis process is crucial for producing this compound in quantities sufficient for biological evaluation and further  research[].

This compound in Combination Therapy

A phase I clinical trial has been conducted to evaluate the safety and efficacy of this compound in combination with paclitaxel for the treatment of advanced solid tumors. The study aims to determine the dose-limiting toxicity, maximum tolerated dose, and recommended phase II dose. This combination therapy is based on the premise that Hh inhibitors can increase sensitivity to paclitaxel, potentially offering a new treatment strategy for patients with advanced  cancers[].

Applications De Recherche Scientifique

What are the biochemical properties of Taladegib?

Cancer Therapy:

Mechanism : this compound inhibits the Smoothened (Smo) receptor, a critical component of the this compound pathway. By blocking Smo, it disrupts this compound signaling, which is aberrantly activated in-various cancers.

Clinical Trials: this compound is being evaluated in clinical trials for advanced solid tumors and other malignancies[].

Approved Indications: It is the third FDA-approved Hh signaling inhibitor for treating basal cell carcinomas (BCCs), following vismodegib and sonidegib[].

Medulloblastoma Treatment:

In-vivo Efficacy: this compound demonstrated efficacy in a mouse medulloblastoma allograft model, reducing tumor growth[].

Caspase-3 Activation: Administration of this compound induced Caspase-3 activity, signifying increased apoptosis in medulloblastoma[].

Hedgehog-Regulated Gene Expression Suppression:

This compound effectively inhibits Hh-regulated gene expression in tumor stroma, contributing to its antineoplastic activity[].

Non-Melanoma Skin Cancers (NMSCs):

Topical Use: this compound is being explored as a topical treatment for NMSCs, alongside other agents like sonidegib and cemiplimab[].

Cancer Stem Cells (CSCs):

Role in CSC Regulation: The this compound pathway, targeted by this compound, is implicated in the regulation and maintenance of cancer stem cells[].

Angiogenesis and Invasion Control:

Hh Target Genes: this compound suppresses Hh-induced gene expression responsible for cell proliferation, survival, invasion, and angiogenesis[].

Product Comparison

Taladegib,Sonidegib phosphate  and Vismodegib:Similarities and Differences of Organic Compounds

Similarities

Mechanism :

All three drugs belong to the class of Hedgehog pathway inhibitors, targeting the smoothened receptor to inhibit Hedgehog signaling.

This compound, Sonidegib phosphate, and Vismodegib act by blocking the Hedgehog pathway, which is aberrantly activated in basal cell carcinoma (BCC)[].

Indications:

Approved for the treatment of locally advanced and metastatic basal cell carcinoma (BCC) that has recurred following surgery or radiation therapy, or for patients who are not candidates for surgery or radiation therapy[].

This compound, Sonidegib phosphate, and Vismodegib are indicated for similar patient populations suffering from advanced BCC[].

Route of Administration

All three drugs are administered orally, providing convenient dosing options for patients.

This compound, Sonidegib phosphate, and Vismodegib are available in oral tablet formulations[].

Differences

Chemical Structure

This compound (LY2940680) is a small molecule inhibitor of the Hedgehog pathway, belonging to the azaindole class of compounds[].

Sonidegib phosphate (Odomzo) is a phosphate salt of Sonidegib, which is a cyclopamine derivative.

Vismodegib (Erivedge) is a cyclopamine derivative as well, specifically formulated as Vismodegib phosphate[].

Chemical structures of these compounds differ slightly due to variations in their molecular backbones and functional groups.

Approval Status and Availability

This compound (LY2940680) has been under clinical investigation and may have varying approval statuses in different regions.

Sonidegib phosphate (Odomzo) and Vismodegib (Erivedge) have received regulatory approval from the FDA and other regulatory agencies for the treatment of advanced BCC[].

Availability may vary based on regional approvals and market authorizations.

Dosage and Administration

While all three drugs are administered orally, they may have different recommended dosages and administration schedules based on clinical trials and prescribing information.

This compound, Sonidegib phosphate, and Vismodegib may have varying dosing regimens depending on factors such as patient weight, disease severity, and tolerability.

Adverse Effects

Adverse effects associated with this compound, Sonidegib phosphate, and Vismodegib may overlap due to their similar mechanism of action[].

Common adverse effects may include muscle spasms, alopecia, nausea, vomiting, dysgeusia, fatigue, and diarrhea[].

Related Small Molecules

saikosaponin B1,MRT-10,Nvp-leq-506,20-Hydroxycholesterol,AZD8542,Erismodegib,PF-05274857 HCl,MRT-83 HCl salt,CUR61414,Sant-1,SAG-d3,SMANT hydrochloride,BMS-833923,IHR-1,SAG dihydrochloride,Purmorphamine,Glasdegib maleate

Opération Expérimentale

Experimental research on Taladegib

This compound may inhibit tumor cell proliferation by suppressing the Hh signaling pathway, potentially benefiting various cancers.

An orally bioavailable small molecule antagonist of the Hedgehog (Hh)-ligand cell surface receptor smoothened (Smo) with potential antineoplastic activity. This compound inhibits signaling that is mediated by the Hh pathway protein Smo, which may result in a suppression of the Hh signaling pathway and may lead to the inhibition of the proliferation of tumor cells in which this pathway is abnormally activated. The Hh signaling pathway plays an important role in cellular growth, differentiation and repair;  constitutive activation of this pathway is associated with uncontrolled cellular proliferation and has been observed in a variety of cancers.

This compound combined with paclitaxel shows potential in patients with advanced solid cancers, potentially increasing sensitivity to paclitaxel and potentially enhancing the effectiveness of paclitaxel.

The Hedgehog (Hh)-glioma-associated oncogene homolog (GLI) signaling pathway is highly conserved among mammals, with crucial roles in regulating embryonic development as well as in cancer initiation and progression. The GLI transcription factors (GLI1, GLI2, and GLI3) are effectors of the Hh pathway and are regulated via Smoothened (SMO)-dependent and SMO-independent mechanisms. The SMO-dependent route involves the common Hh-PTCH-SMO axis, and mutations or transcriptional and epigenetic dysregulation at these levels lead to the constitutive activation of GLI transcription factors. Conversely, the SMO-independent route involves the SMO bypass regulation of GLI transcription factors by external signaling pathways and their interacting proteins or by epigenetic and transcriptional regulation of GLI transcription factors expression. Both routes of GLI activation, when dysregulated, have been heavily implicated in tumorigenesis of many known cancers, making them important targets for cancer treatment. Hence, this review describes the various SMO-dependent and SMO-independent routes of GLI regulation in the tumorigenesis of multiple cancers in order to provide a holistic view of the paradigms of hedgehog signaling networks involving GLI regulation. An in-depth understanding of the complex interplay between GLI and various signaling elements could help inspire new therapeutic breakthroughs for the treatment of Hh-GLI-dependent cancers in the future. Lastly, we have presented an up-to-date summary of the latest findings concerning the use of Hh inhibitors in clinical developmental studies and discussed the challenges, perspectives, and possible directions regarding the use of SMO/GLI inhibitors in clinical settings[][].

This novel and efficient route for synthesis of this compound (LY-2940680) offers advantages such as eliminating Boc protection and deprotection, inexpensive starting materials, and high reaction yield, making it suitable for large-scale production.

This compound, a small molecule Hedgehog signalling pathway inhibitor, was obtained from N-benzyl-4-piperidone via Borch reductive amination, acylation with 4-fluoro-2-(trifluoromethyl)benzoyl chloride, debenzylation, substitution with 1,4-dichlorophthalazine and Suzuki cross-coupling reaction with 1-methyl-1H-pyrazole-5-boronic acid. The advantages of this synthesis route were the elimination of Boc protection and deprotection and the inexpensive starting materials. Furthermore, the debenzylation reaction was achieved with simplified operational procedure using ammonium formate as hydrogen source that provided high reaction yield. This synthetic procedure was suitable for large-scale production of the compound for biological evaluation and further study[][].

Propriétés

IUPAC Name

4-fluoro-N-methyl-N-[1-[4-(2-methylpyrazol-3-yl)phthalazin-1-yl]piperidin-4-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24F4N6O/c1-34(25(37)20-8-7-16(27)15-21(20)26(28,29)30)17-10-13-36(14-11-17)24-19-6-4-3-5-18(19)23(32-33-24)22-9-12-31-35(22)2/h3-9,12,15,17H,10-11,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBGQDXLNMELTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)N(C)C(=O)C5=C(C=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24F4N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50154986
Record name LY-2940680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258861-20-9
Record name Taladegib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258861209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taladegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12550
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LY-2940680
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50154986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-N-methyl-N-[1-[4-(1-methyl-1H-pyrazol-5-yl)1-phthalazinyl]-4-piperidinyl]-2-(trifluoromethyl) benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TALADEGIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY8BWX1LJ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Treat a solution of N-methyl-1-(4-(1-methyl-1H-pyrazol-5-yl)phthalazin-1-yl)piperidin-4-amine (2.8 g, 8.68 mmol) and triethylamine (3.36 mL, 26.1 mmol) in CH2Cl2 (30 mL) with 4-fluoro-2-(trifluoromethyl)benzoyl chloride (2.14 mL, 10.42 mmol). Stir for 3 h at ambient temperature. Concentrate the reaction mixture under reduced pressure. Purify the resulting residue by flash silica gel chromatography (hexane:ethyl acetate:2 M NH3 in MeOH=20:5:1) to provide the free base as a yellow foam (3.83 g, 86%). ES/MS m/z 513.0 (M+1).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
3.36 mL
Type
reactant
Reaction Step One
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.